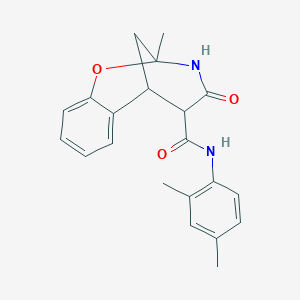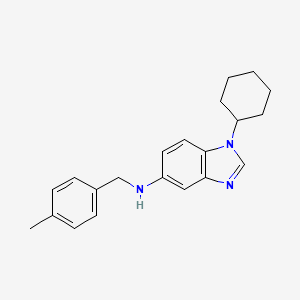![molecular formula C20H23F3N2O2 B11573364 1-{1-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]-2-methyl-1H-indol-3-yl}-2,2,2-trifluoroethanone](/img/structure/B11573364.png)
1-{1-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]-2-methyl-1H-indol-3-yl}-2,2,2-trifluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1-[2-(2,6-DIMETHYLPIPERIDIN-1-YL)-2-OXOETHYL]-2-METHYL-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE is a complex organic compound that features a trifluoroethanone group attached to an indole ring, which is further substituted with a dimethylpiperidinyl group
Preparation Methods
The synthesis of 1-{1-[2-(2,6-DIMETHYLPIPERIDIN-1-YL)-2-OXOETHYL]-2-METHYL-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Piperidinyl Group: The piperidinyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the indole core is replaced by the piperidinyl moiety.
Attachment of the Trifluoroethanone Group: The trifluoroethanone group can be introduced via Friedel-Crafts acylation using trifluoroacetic anhydride in the presence of a Lewis acid catalyst.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-{1-[2-(2,6-DIMETHYLPIPERIDIN-1-YL)-2-OXOETHYL]-2-METHYL-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
1-{1-[2-(2,6-DIMETHYLPIPERIDIN-1-YL)-2-OXOETHYL]-2-METHYL-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-{1-[2-(2,6-DIMETHYLPIPERIDIN-1-YL)-2-OXOETHYL]-2-METHYL-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-{1-[2-(2,6-DIMETHYLPIPERIDIN-1-YL)-2-OXOETHYL]-2-METHYL-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE can be compared with similar compounds such as:
2-(2,6-Dimethylpiperidin-1-yl)acetic acid: This compound shares the piperidinyl group but lacks the indole and trifluoroethanone moieties.
2,6-Dimethylpiperidine: This simpler compound features the piperidinyl group without additional functional groups.
Ethyl (2,6-dimethylpiperidin-1-yl)acetate: This compound includes the piperidinyl group and an ester functionality, differing from the indole and trifluoroethanone structure.
The uniqueness of 1-{1-[2-(2,6-DIMETHYLPIPERIDIN-1-YL)-2-OXOETHYL]-2-METHYL-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE lies in its combination of the indole core, piperidinyl group, and trifluoroethanone moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H23F3N2O2 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
1-[1-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]-2-methylindol-3-yl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C20H23F3N2O2/c1-12-7-6-8-13(2)25(12)17(26)11-24-14(3)18(19(27)20(21,22)23)15-9-4-5-10-16(15)24/h4-5,9-10,12-13H,6-8,11H2,1-3H3 |
InChI Key |
QNILTZHUMRJACP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1C(=O)CN2C(=C(C3=CC=CC=C32)C(=O)C(F)(F)F)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-acetylphenyl)-3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide](/img/structure/B11573285.png)
![2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(2-{[(4-methylphenyl)methyl]sulfanyl}ethyl)acetamide](/img/structure/B11573293.png)
![N,N-dibutyl-8-propan-2-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B11573298.png)
![7-(Trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11573307.png)

![3-methyl-6-phenyl-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11573319.png)
![1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B11573321.png)
![N-cyclohexyl-2-{[N-(dimethylsulfamoyl)-N-phenylglycyl]amino}benzamide](/img/structure/B11573326.png)
![2-Ethoxy-3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-(3-methoxyphenyl)pyridine](/img/structure/B11573327.png)
![9-Bromo-5-(3,4-dimethoxyphenyl)-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11573328.png)
![(5Z)-5-(4-methylbenzylidene)-2-[4-(prop-2-en-1-yloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11573346.png)

![8-[(1,8-dihydroxy-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)oxy]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11573356.png)
![N-[4-hydroxy-2,6-dioxo-1-phenyl-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-methoxybenzamide](/img/structure/B11573360.png)
